Neomycin C
Overview
Description
Neomycin C is an aminoglycoside antibiotic that is derived from the metabolic products of the bacterium Streptomyces fradiae. It is one of the components of the neomycin complex, which also includes neomycin A and neomycin B. This compound is known for its bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria. It is commonly used in topical and oral formulations to treat various bacterial infections.
Mechanism of Action
Target of Action
Neomycin C, along with Neomycin B, are the active components of the Neomycin complex . The primary targets of this compound are the 30S ribosomal units of susceptible bacteria . These ribosomal units play a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .
Mode of Action
This compound interacts with its targets by binding to the bacterial ribosomes. This binding inhibits protein synthesis, leading to errors in the transcription of genetic codes . The disruption of protein synthesis hampers the growth and survival of the bacteria .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal units, it disrupts the normal sequence of events in this pathway, leading to the production of faulty proteins . The downstream effects include impaired bacterial growth and survival .
Pharmacokinetics
This compound, as part of the Neomycin complex, is poorly absorbed from the gastrointestinal tract . This property impacts its bioavailability and makes it suitable for use in treating local infections in the body . The elimination half-life of Neomycin is approximately 2 to 3 hours .
Result of Action
The action of this compound results in the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their eventual death . This makes this compound effective against both gram-positive and gram-negative organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect its action. Also, the pH and temperature of the environment can impact its stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
Neomycin C is primarily produced through biosynthesis by Streptomyces fradiae. The biosynthetic pathway involves several enzymes that convert simple sugar precursors into the complex aminoglycoside structure of this compound. One notable method involves the enzymatic conversion of ribostamycin to this compound using specific neomycin biosynthetic enzymes .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation process requires specific nutrient conditions, either in stationary or submerged aerobic conditions. After fermentation, this compound is isolated and purified from the bacterial culture .
Chemical Reactions Analysis
Types of Reactions
Neomycin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives that retain the core aminoglycoside structure but have modified functional groups. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Neomycin C has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: It is used in research to understand bacterial resistance mechanisms and the interactions between antibiotics and bacterial cells.
Medicine: this compound is used in the development of new antibiotic formulations and in studies related to its antibacterial activity.
Industry: It is used in the production of veterinary medicines and as a feed additive to prevent bacterial infections in livestock
Comparison with Similar Compounds
Similar Compounds
Neomycin C is similar to other aminoglycoside antibiotics, including:
Neomycin B:
Neomycin A:
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections.
Uniqueness
This compound is unique in its specific stereochemistry and its role as a component of the neomycin complex. It differs from neomycin B by only one stereocenter, which gives it distinct biological properties .
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-VZXHOKRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63121-20-0 (mono-hydrochloride) | |
Record name | Neomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892006 | |
Record name | Neomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66-86-4 | |
Record name | Neomycin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOMYCIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does neomycin C exert its antibacterial effect?
A1: Like other aminoglycosides, this compound targets the bacterial ribosome, specifically the 30S ribosomal subunit. [, ] It binds to the ribosome and interferes with protein synthesis, ultimately leading to bacterial cell death. []
Q2: Are the downstream effects of this compound's interaction with the ribosome fully understood?
A2: While the primary mechanism of action involves protein synthesis inhibition, the exact downstream effects leading to cell death are complex and not completely elucidated. [] Further research is needed to fully understand the cascade of events triggered by this compound binding to the ribosome.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C23H48N6O14 and a molecular weight of 616.64 g/mol. [, ]
Q4: What spectroscopic data is available to characterize this compound?
A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, has been instrumental in characterizing the structure of this compound, especially in determining the anomeric configuration of its furanosyl residue. [] Additionally, mass spectrometry of volatile derivatives has also been used for identification. []
Q5: Does the presence of this compound affect the stability or performance of neomycin B in formulations?
A5: The presence of this compound can indeed influence the overall potency of neomycin formulations. [] Various factors, including the diluent used (e.g., potassium phosphate) can differentially affect the activities of neomycin B and C. [] This highlights the importance of controlling the ratio of neomycin B to C in pharmaceutical preparations.
Q6: Have computational methods been employed to study this compound?
A7: While computational studies on this compound itself are limited in the provided research, they have been utilized to understand the structure-activity relationships of aminoglycosides in general. [, ] Further research applying computational techniques to this compound could offer valuable insights into its interactions with the ribosome and potential modifications for improved activity.
Q7: How does the structure of this compound compare to neomycin B, and how do these differences impact their activity?
A8: this compound is a stereoisomer of neomycin B, differing only in the configuration at the C-5''' position. [, ] This subtle difference results in this compound exhibiting lower antibacterial activity compared to neomycin B. [, , , , , ]
Q8: What is the significance of the N-acetyl derivatives of this compound?
A9: N-acetylation of this compound, resulting in mono-N-acetylthis compound (LP-C), significantly reduces its antibiotic potency. [, ] This modification highlights the importance of the amino groups in the aminoglycoside structure for biological activity.
Q9: Are there specific challenges in formulating this compound compared to neomycin B?
A10: While specific formulation challenges for this compound are not explicitly discussed in the provided research, the presence of both neomycin B and C in commercial neomycin necessitates careful consideration during formulation to ensure stability and consistent potency. [, ]
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